molecular formula C10H12N4O3 B1668341 Carbazochrome

Carbazochrome

Numéro de catalogue: B1668341
Poids moléculaire: 236.23 g/mol
Clé InChI: SSCSSDNTQJGTJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Carbazochrome peut être synthétisé par l'oxydation de l'adrénaline. Le procédé implique l'utilisation d'agents oxydants spécifiques dans des conditions contrôlées pour garantir la formation de this compound sans sous-produits significatifs .

Méthodes de production industrielle : Une méthode industrielle implique la préparation du this compound sodium sulfonate pour injection. Cette méthode comprend la dissolution du this compound, du bisulfite de sodium et de l'acide ascorbique dans de l'eau purifiée, suivie d'un chauffage et d'une agitation jusqu'à dissolution complète. La solution est ensuite soumise à une décoloration, une cristallisation et un raffinement pour obtenir le produit final .

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

Carbazochrome is the semicarbazone derivative of adrenochrome, formed via a condensation reaction between adrenochrome and semicarbazide . This reaction introduces a semicarbazone functional group, enhancing stability and altering receptor-binding properties.

Key Reaction:

Adrenochrome C9H9NO3 Semicarbazide CH5N3This compound C10H12N4O3 H2O\text{Adrenochrome C}_9\text{H}_9\text{NO}_3\text{ Semicarbazide CH}_5\text{N}_3\text{O }\rightarrow \text{this compound C}_{10}\text{H}_{12}\text{N}_4\text{O}_3\text{ H}_2\text{O}

Reactants Products Conditions
Adrenochrome, SemicarbazideThis compound, WaterAqueous, room temperature

Sulfonation for Solubility Enhancement

This compound sodium sulfonate, a common pharmaceutical formulation, is synthesized via sulfonation. This modification increases water solubility, critical for intravenous administration .

Reaction Pathway:

This compound Sulfonating AgentThis compound Sodium Sulfonate C10H11N4NaO6\text{this compound Sulfonating Agent}\rightarrow \text{this compound Sodium Sulfonate C}_{10}\text{H}_{11}\text{N}_4\text{NaO}_6\text{S }

Property This compound This compound Sodium Sulfonate
Molecular Weight260.23 g/mol362.27 g/mol
Solubility in WaterLowHigh
BioavailabilityLimitedEnhanced

Stability Under Analytical Conditions

LC-MS-MS studies reveal this compound sodium sulfonate’s stability in acidic environments (e.g., 0.2% formic acid) . Degradation occurs under basic or oxidative conditions, producing fragments such as:

  • m/z 148 : Protonated thermodegraded fragment (base peak in MS analysis).

  • m/z 107 : Collision-induced dissociation product.

Degradation Pathway:

This compound Sodium SulfonateΔFragment m z 148 +Byproducts\text{this compound Sodium Sulfonate}\xrightarrow{\Delta}\text{Fragment m z 148 }+\text{Byproducts}

Biochemical Interactions in Hemostasis

While not classical chemical reactions, this compound’s pharmacological activity involves:

  • α-Adrenoreceptor Binding : Activates Gq protein-coupled pathways, increasing intracellular calcium (Ca²⁺) .

  • Arachidonic Acid Metabolism : Calcium-dependent PLA2 activation generates thromboxane A₂ (TxA₂), promoting platelet aggregation .

Step Key Molecules Outcome
Receptor Bindingα-Adrenoreceptors, GqCa²⁺ influx
Signal TransductionPLC, IP3/DAGPlatelet shape change
Mediator ReleaseSerotonin, ADP, vWFAmplified aggregation

Pharmacokinetic Data

A study in 24 healthy volunteers demonstrated this compound sodium sulfonate’s pharmacokinetic profile after oral administration :

Parameter Value (Mean ± SD)
Cₘₐₓ32.5 ± 8.7 ng/mL
Tₘₐₓ2.1 ± 0.6 hours
Half-life4.3 ± 1.2 hours
AUC₀–∞218 ± 54 ng·h/mL

Applications De Recherche Scientifique

Hemostatic Agent

Mechanism of Action
Carbazochrome functions as a hemostatic agent by enhancing platelet aggregation and stabilizing capillary structures. It interacts with α-adrenoreceptors on platelets, activating pathways that increase intracellular calcium levels, which subsequently promotes platelet activation and aggregation. This mechanism is crucial for preventing excessive blood loss during surgical procedures and managing hemorrhagic conditions .

Clinical Applications

  • Surgical Use : this compound is utilized to manage bleeding during surgical operations. Its ability to enhance microcirculatory tone helps in minimizing blood loss .
  • Chronic Hemorrhagic Conditions : It has been investigated for treating conditions like hereditary hemorrhagic telangiectasia and gastrointestinal bleeding, although results have varied regarding its efficacy .

Treatment of Chronic Prostatitis

Recent studies have demonstrated that this compound sodium sulfonate significantly improves symptoms in patients with refractory chronic prostatitis. In a clinical trial involving 50 patients, treatment with this compound resulted in a notable decrease in pain scores and improvements in urinary symptoms over an eight-week period. The study indicated that more than 36% of patients reported feeling "improved" after treatment .

Gastrointestinal Bleeding

This compound has been evaluated for its effectiveness in managing colonic diverticular bleeding. A nationwide observational study found no significant difference in in-hospital mortality or the need for blood transfusions when comparing patients treated with this compound to those who were not. However, the length of hospital stay was slightly longer for those receiving the treatment .

Combination Therapies

Research has explored the potential benefits of combining this compound with other agents:

  • With Tranexamic Acid : A study indicated that the combination of this compound sodium sulfonate and tranexamic acid during total knee arthroplasty significantly reduced blood loss without increasing thromboembolic risks .
  • With Troxerutin : this compound has been studied alongside troxerutin for treating non-surgical acute uncomplicated hemorrhoids, showing promising results in terms of efficacy and safety .

Limitations and Considerations

Despite its applications, some studies have raised concerns about the effectiveness of this compound. For instance, a retrospective analysis indicated that it might not prevent post-gastric endoscopic submucosal dissection bleeding effectively, suggesting a need for reevaluation of its use in certain contexts .

Summary Table of Clinical Findings

ApplicationStudy TypeKey Findings
Surgical HemostasisReviewEffective in reducing blood loss during surgeries .
Chronic ProstatitisClinical TrialSignificant reduction in pain and urinary symptoms after 8 weeks .
Colonic Diverticular BleedingObservational StudyNo significant difference in mortality; longer hospital stays noted .
Combination with Tranexamic AcidClinical StudyReduced blood loss post-surgery without increased thromboembolism risk .
Effectiveness in Post-ESD BleedingRetrospective StudyNo preventive effect observed; reevaluation suggested .

Mécanisme D'action

Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction initiates the PLC IP3/DAG pathway, leading to an increase in intracellular free calcium concentration. The subsequent actions include the activation of PLA2, synthesis of endoperoxides like thromboxane A2, and the release of serotonin, ADP, von Willebrand factor, and platelet-activating factor. These actions promote platelet aggregation and adhesion, forming a platelet plug to cease blood flow .

Comparaison Avec Des Composés Similaires

    Adrenochrome: The precursor to carbazochrome, also involved in hemostasis.

    Troxerutin: Often used in combination with this compound for treating hemorrhoids.

    Etamsylate: Another hemostatic agent with similar applications.

Uniqueness: this compound is unique due to its specific interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone. Its combination with troxerutin has shown efficacy in treating hemorrhoids, making it a valuable compound in both medical and research settings .

Activité Biologique

Carbazochrome, a derivative of adrenochrome, is primarily recognized for its hemostatic properties, acting to prevent blood loss by promoting platelet aggregation and adhesion. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical applications, and relevant research findings.

This compound functions as an antihemorrhagic agent through several key mechanisms:

  • Platelet Activation : It interacts with α-adrenoreceptors on the surface of platelets, which are Gq-coupled receptors. This interaction activates the phospholipase C (PLC) pathway, leading to increased intracellular calcium levels. The elevated calcium binds to calmodulin, activating myosin light-chain kinase, which facilitates the contraction of endothelial cells and promotes platelet aggregation .
  • Vascular Stability : this compound stabilizes capillary structures and reduces vascular hyperpermeability induced by various vasoactive agents such as thrombin and bradykinin. This stabilization is crucial in conditions characterized by capillary fragility .
  • Release of Aggregation Factors : The activation process results in the release of factors such as serotonin, ADP (adenosine diphosphate), and von Willebrand factor (vWF), which further enhance platelet aggregation and adherence .

Clinical Applications

This compound is indicated for various clinical scenarios:

  • Hemorrhage Control : It is utilized in managing capillary and parenchymal hemorrhages due to trauma, surgical procedures, or conditions like thrombocytopenic purpura. Its efficacy in reducing blood loss during surgeries has been documented in several studies .
  • Potential Use in Hemorrhoids : Research suggests that this compound may also be beneficial in treating hemorrhoids due to its hemostatic properties .

Research Findings

Recent studies have evaluated the effectiveness and safety of this compound in clinical settings:

  • Combination Therapy with Tranexamic Acid : A study investigated the effects of this compound sodium sulfonate combined with tranexamic acid on total blood loss (TBL) during surgery. Results indicated that patients receiving this combination experienced significantly lower TBL compared to those receiving tranexamic acid alone. The mean TBL was 605 ml in the this compound group versus 1,065 ml in the control group (p < 0.001) .
  • Adverse Effects : While generally considered safe, some side effects have been reported, including gastrointestinal disturbances (nausea, diarrhea) and skin reactions. Notably, there have been isolated cases of neutropenia and jaundice associated with its use .
  • Clinical Efficacy : A randomized double-blind study assessed a fixed-dose combination including this compound for gingival bleeding. The findings suggested that the addition of this compound effectively reduced bleeding compared to placebo .

Data Table

The following table summarizes key findings from recent studies on this compound:

Study ReferenceInterventionOutcome MeasureResults
This compound + Tranexamic AcidTotal Blood Loss (TBL)605 ml (this compound) vs 1,065 ml (control), p < 0.001
Fixed-dose combination therapyGingival Bleeding ReductionSignificant reduction observed with this compound addition
General Safety ProfileAdverse EffectsNausea, diarrhea reported; isolated cases of neutropenia

Case Studies

Several case studies have explored the application of this compound in clinical practice:

  • Case Study on Surgical Patients : In a cohort of patients undergoing tonsillectomy, those treated with this compound exhibited reduced postoperative bleeding compared to historical controls who did not receive the drug.
  • Management of Thrombocytopenia : In patients with thrombocytopenic purpura, this compound administration led to improved platelet counts and reduced incidence of bleeding episodes.

Propriétés

IUPAC Name

(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCSSDNTQJGTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048310
Record name Carbazochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Carbazochrome interacts with platelet surface α-adrenoreceptors which are Gq-coupled receptors that leads to activation of PLC IP3/DAG pathway and increase in intracellular calcium levels. Elevated calcium ions bind to calmodulin and activates Ca2+/calmodulin-dependent myosin light chain kinase, allowing the myosin crossbridge to bind to the actin filament and polymerisation of globular actin (G-actin) to filamentous actin (F-actin). Subsequent contraction of endothelial cells changes the shape of platelets and promotes the release of factors such as serotonin, ADP, Von Willebrand and platelet activating factor by platelets that induce aggregation and platelet adherence. Carbazochrome is reported to inhibit vascular hyperpermeability by inhibiting agonist-induced phosphoinositides hydrolysis caused by various vasoactive agents such as tryptase, thrombin and bradykinin.
Record name Carbazochrome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

69-81-8
Record name Carbazochrome [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazochrome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carbazochrome
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbazochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbazochrome
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBAZOCHROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81F061RQS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbazochrome
Reactant of Route 2
Carbazochrome
Reactant of Route 3
Carbazochrome
Reactant of Route 4
Carbazochrome
Reactant of Route 5
Carbazochrome
Reactant of Route 6
Carbazochrome

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.